molecular formula C16H16FN3O2 B2717829 2-[(1-Benzoylpiperidin-4-yl)oxy]-5-fluoropyrimidine CAS No. 2380169-31-1

2-[(1-Benzoylpiperidin-4-yl)oxy]-5-fluoropyrimidine

Cat. No.: B2717829
CAS No.: 2380169-31-1
M. Wt: 301.321
InChI Key: DHFRIPJTBNSTSO-UHFFFAOYSA-N
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Description

2-[(1-Benzoylpiperidin-4-yl)oxy]-5-fluoropyrimidine: is a complex organic compound that features a fluoropyrimidine moiety linked to a piperidine ring, which is further connected to a phenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Benzoylpiperidin-4-yl)oxy]-5-fluoropyrimidine typically involves multiple steps, starting with the preparation of the fluoropyrimidine core. This can be achieved through the fluorination of pyrimidine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The piperidine ring is then introduced via nucleophilic substitution reactions, often using piperidine or its derivatives under basic conditions. The final step involves the formation of the phenylmethanone group, which can be accomplished through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzoylpiperidin-4-yl)oxy]-5-fluoropyrimidine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the ketone group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-[(1-Benzoylpiperidin-4-yl)oxy]-5-fluoropyrimidine: has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-Benzoylpiperidin-4-yl)oxy]-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can engage in hydrogen bonding or π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-6-methylpyrimidine
  • 4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine

Uniqueness

Compared to similar compounds, 2-[(1-Benzoylpiperidin-4-yl)oxy]-5-fluoropyrimidine stands out due to its phenylmethanone group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c17-13-10-18-16(19-11-13)22-14-6-8-20(9-7-14)15(21)12-4-2-1-3-5-12/h1-5,10-11,14H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFRIPJTBNSTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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